The synthesis of methyl 2-bromo-6-fluoro-3-methylbenzoate can be achieved through several methods, with one common approach involving the esterification of 2-bromo-6-fluoro-3-methylbenzoic acid with methanol. The general procedure includes:
The yield of this process can vary based on the specific conditions used, including temperature and reaction time.
The molecular structure of methyl 2-bromo-6-fluoro-3-methylbenzoate consists of a benzene ring substituted at the 2-position with a bromine atom, at the 6-position with a fluorine atom, and at the 3-position with a methyl group. The ester functional group is attached through the carbonyl carbon of the benzoate moiety.
The compound's structure can be represented using SMILES notation as COC(=O)C1=C(Br)C(C)=CC=C1F
, indicating its connectivity and functional groups.
Methyl 2-bromo-6-fluoro-3-methylbenzoate can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry, enabling the formation of various derivatives.
The mechanism of action for methyl 2-bromo-6-fluoro-3-methylbenzoate largely depends on its application context:
The specific interactions are often determined by the presence of halogen atoms, which can influence binding affinities and selectivity towards biological targets.
Methyl 2-bromo-6-fluoro-3-methylbenzoate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 247.07 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Methyl 2-bromo-6-fluoro-3-methylbenzoate has several scientific applications:
Researchers continue to investigate its properties and applications across various fields, making it a compound of interest in ongoing scientific studies.
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: